1,5-Dimethylpiperazin-2-one
Overview
Description
1,5-Dimethylpiperazin-2-one, also known as piperazine-2,6-dione, is a cyclic urea derivative that contains two nitrogen atoms in its ring structure. It has a molecular weight of 128.17 g/mol .
Molecular Structure Analysis
The linear formula of 1,5-Dimethylpiperazin-2-one is C6H12N2O . The InChI code is 1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
1,5-Dimethylpiperazin-2-one is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .Scientific Research Applications
1. CCR1 Antagonists in Inflammatory Diseases
1,5-Dimethylpiperazin-2-one derivatives, specifically 1-acyl-4-benzyl-2,5-dimethylpiperazine, are found to be useful as CCR1 antagonists for treating inflammatory diseases. These compounds display good receptor affinity and pharmacokinetic properties, outperforming related prior art compounds in their effectiveness (Norman, 2006).
2. Synthesis of Delta-Opioid Receptor Ligands
The compound has been used in the synthesis of delta-opioid receptor ligands. Specifically, the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine, a key intermediate in the synthesis, has been developed for efficient laboratory preparation (Janetka et al., 2003).
3. Crystal and Molecular Structure Analysis
The crystal and molecular structure of trans-2,5-dimethylpiperazine, a related compound, has been studied using X-ray methods. This research contributes to the understanding of molecular configurations, which is essential in drug design and material sciences (Okamoto et al., 1982).
4. Medical Implant Applications
Piperazine copolymers, including those with 1,5-Dimethylpiperazin-2-one derivatives, have been investigated for use in medical implants. They are particularly considered for cornea replacement due to their stability and compatibility with human blood (Bruck, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1,5-dimethylpiperazin-2-one is a derivative of, generally act by paralyzing parasites . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Mode of Action
1,5-Dimethylpiperazin-2-one, like other piperazine compounds, interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the action of piperazine compounds can affect the flux of metabolites through metabolic pathways .
Pharmacokinetics
The skin permeation of 1,5-Dimethylpiperazin-2-one is low .
Result of Action
The action of piperazine compounds generally results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-Dimethylpiperazin-2-one. For instance, piperazine compounds readily absorb water and carbon dioxide from the air . . It is also important to note that 1,5-Dimethylpiperazin-2-one may pose certain hazards, including skin irritation and eye damage .
properties
IUPAC Name |
1,5-dimethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCFTFFNGQODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609869 | |
Record name | 1,5-Dimethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74879-13-3 | |
Record name | 1,5-Dimethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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